molecular formula C16H17NO5S B2827934 (E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 1798971-39-7

(E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B2827934
CAS RN: 1798971-39-7
M. Wt: 335.37
InChI Key: CWIPXZZKHYEHGW-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H17NO5S and its molecular weight is 335.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Substituted Furans and Pyrroles

Research has shown that furans and pyrroles are key synthons in chemical synthesis, often found in natural products, pharmaceutical agents, and materials. The study by Kelly, Kerrigan, and Walsh (2008) introduced methods to prepare 2-substituted 3-furfurals starting from 3-furfural, 3-bromofuran, and 3-vinylfurans. These methods rely on organolithium, Grignard, and organozinc reagents to provide 3-furyl alcohols, which undergo novel oxidative rearrangement yielding 2-substituted furfural derivatives. This process has been applied to the enantioselective preparation of intermediates for natural product synthesis, showcasing a novel route to heterocycles such as furans and pyrroles through oxidative rearrangements of furyl alcohols and furyl sulfonamides, generating regioisomerically pure products (Kelly, Kerrigan, & Walsh, 2008).

Novel Routes to Sulfonylated Derivatives

Cui, Zhu, Li, and Cao (2018) developed an efficient three-component reaction for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This domino process represents a new strategy for synthesizing sulfonylated derivatives, displaying excellent functional group tolerance and efficiency. Such methodologies are essential for the synthesis of complex organic molecules, potentially useful in drug development and material sciences (Cui, Zhu, Li, & Cao, 2018).

Asymmetric Synthesis and Catalytic Applications

The asymmetric Diels–Alder reaction between furans and propiolates, as reported by Ogura, Ito, Moriya, Horigome, and Takao (2021), demonstrates the controlled diastereoselective cycloaddition leading to complex organic frameworks. This research underscores the utility of furans in asymmetric synthesis, contributing to the development of enantioenriched compounds for pharmaceutical applications (Ogura et al., 2021).

Advanced Materials and Chemical Properties

The synthesis of spiro-lactams and polysubstituted pyrroles via oxidative cyclization, as explored by Peng, Li, Wang, Liu, and Yin (2016), highlights the versatility of furan derivatives in generating novel organic compounds with potential applications in materials science and medicinal chemistry. This research illustrates the role of furan derivatives in facilitating innovative synthetic routes to complex molecular architectures (Peng, Li, Wang, Liu, & Yin, 2016).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c18-16(6-5-13-3-1-9-21-13)17-8-7-15(11-17)23(19,20)12-14-4-2-10-22-14/h1-6,9-10,15H,7-8,11-12H2/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIPXZZKHYEHGW-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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